3-(Quinolin-6-ylmethylamino)benzonitrile
Description
Properties
Molecular Formula |
C17H13N3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
3-(quinolin-6-ylmethylamino)benzonitrile |
InChI |
InChI=1S/C17H13N3/c18-11-13-3-1-5-16(10-13)20-12-14-6-7-17-15(9-14)4-2-8-19-17/h1-10,20H,12H2 |
InChI Key |
CVPWFRDBPPKUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CC3=C(C=C2)N=CC=C3)C#N |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Chemical Transformations
Advanced Synthetic Routes to the 3-(Quinolin-6-ylmethylamino)benzonitrile Core Structure
The assembly of the target molecule is typically achieved by connecting a quinoline-containing fragment with a benzonitrile-containing fragment. The primary methods for this construction involve either forming the amine linkage through reductive amination or establishing the aryl-amine bond via palladium-catalyzed cross-coupling reactions.
A prominent and direct method for forging the secondary amine linkage in this compound is through reductive amination. mdpi.com This reaction involves the condensation of an aldehyde with a primary amine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.
In this specific synthesis, the key precursors are quinoline-6-carbaldehyde (B1297982) and 3-aminobenzonitrile (B145674) . The reaction proceeds in two main steps:
Imine Formation: The carbonyl group of quinoline-6-carbaldehyde reacts with the primary amino group of 3-aminobenzonitrile under mildly acidic or neutral conditions to form a Schiff base (imine) intermediate.
Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond. This reduction can be accomplished using a variety of reducing agents.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. mdpi.com The choice of reductant is crucial for compatibility with other functional groups in the molecule, such as the nitrile and the quinoline (B57606) ring.
A typical reaction protocol is outlined below:
| Step | Reagents & Conditions | Purpose |
| 1 | Quinoline-6-carbaldehyde, 3-Aminobenzonitrile, Methanol (solvent) | Formation of imine intermediate. |
| 2 | Sodium Borohydride (NaBH₄), added portion-wise at 0°C | Reduction of the imine to the target secondary amine. |
| 3 | Aqueous workup and purification (e.g., column chromatography) | Isolation of pure this compound. |
This method is advantageous due to its operational simplicity and the ready availability of the starting materials. mdpi.com
The success of the convergent synthesis strategies depends on the efficient preparation of the key quinoline-based building blocks. Two such critical intermediates are quinoline-6-carbaldehyde and 6-(aminomethyl)quinoline .
Synthesis of Quinoline-6-carbaldehyde: This aldehyde can be prepared through several established organic transformations:
Vilsmeier-Haack Reaction: This method involves the formylation of an activated aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). mdpi.com While direct formylation of quinoline can be challenging due to regioselectivity issues, appropriately substituted quinoline precursors can be used.
Oxidation of 6-Methylquinoline: A common route involves the oxidation of the methyl group of 6-methylquinoline. A variety of oxidizing agents can be employed, such as selenium dioxide (SeO₂) or manganese dioxide (MnO₂). researchgate.net
Reduction of Quinoline-6-Carboxylic Acid Derivatives: Quinoline-6-carboxylic acid or its ester derivatives can be reduced to the corresponding aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Synthesis of 6-(Aminomethyl)quinoline: This primary amine is another crucial building block and serves as a key intermediate in pharmaceutical synthesis. chemimpex.com
Reduction of Quinoline-6-carbonitrile (B150825): The nitrile group of quinoline-6-carbonitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with catalysts such as Raney Nickel.
Gabriel Synthesis: This classic method involves the reaction of 6-(bromomethyl)quinoline (B12639) with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine.
Reductive Amination of Quinoline-6-carbaldehyde: The aldehyde can be reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, in the presence of a reducing agent like sodium cyanoborohydride to yield 6-(aminomethyl)quinoline. wikipedia.org
Beyond reductive amination, modern cross-coupling reactions offer powerful alternatives for constructing the C-N bond, particularly the bond between the benzonitrile (B105546) ring and the nitrogen atom. The Buchwald-Hartwig amination is a cornerstone of this approach. wikipedia.orgorganic-chemistry.org
This palladium-catalyzed cross-coupling reaction facilitates the formation of C-N bonds between aryl halides (or triflates) and amines. semanticscholar.org For the synthesis of this compound, this strategy involves coupling 6-(aminomethyl)quinoline with a 3-halobenzonitrile (e.g., 3-bromobenzonitrile (B1265711) or 3-iodobenzonitrile).
The catalytic cycle requires three key components:
Palladium Precatalyst: Common sources include Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts with specific ligands.
Phosphine (B1218219) Ligand: Bulky, electron-rich phosphine ligands are essential for the reaction's efficiency. Ligand choice has evolved over several "generations," with modern ligands like XPhos, SPhos, and RuPhos enabling the coupling of a wide range of substrates under milder conditions. youtube.com
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium carbonate (K₂CO₃) being common choices.
Comparison of Key Coupling Strategies
| Strategy | Reactants | Key Reagents | Advantages |
| Reductive Amination | Quinoline-6-carbaldehyde + 3-Aminobenzonitrile | Reducing agent (e.g., NaBH₄) | Operationally simple, mild conditions. |
| Buchwald-Hartwig Amination | 6-(Aminomethyl)quinoline + 3-Halobenzonitrile | Pd catalyst, phosphine ligand, base | Broad substrate scope, high functional group tolerance. wikipedia.org |
Exploration of Alternative Synthetic Pathways and Optimization Protocols
Optimizing the synthesis of this compound involves refining reaction conditions to maximize yield, minimize side products, and ensure scalability. This includes the investigation of different catalytic systems and a thorough understanding of selectivity.
The efficiency of catalytic reactions like the Buchwald-Hartwig amination is highly dependent on the interplay between the metal, ligand, base, and solvent. Optimization is an empirical process that involves screening these parameters.
Catalyst System Optimization for Buchwald-Hartwig Amination:
| Parameter | Variables | Impact on Reaction |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Affects catalyst activation and stability. |
| Ligand | XPhos, SPhos, BINAP, dppf | Crucial for promoting reductive elimination and preventing side reactions. Bulky, electron-rich ligands are often superior. youtube.com |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The strength and solubility of the base influence the rate of amine deprotonation. |
| Solvent | Toluene, Dioxane, THF | Affects solubility of reagents and stability of catalytic intermediates. |
| Temperature | 60-110 °C | Influences reaction rate and catalyst decomposition. |
For reductive amination, catalysts can also be employed to facilitate the hydrogenation step. Cobalt-based composites, for instance, have been studied for the catalytic amination of aromatic aldehydes, offering an alternative to stoichiometric borohydride reagents. mdpi.com Optimization would involve screening catalyst loading, hydrogen pressure, and temperature to achieve high conversion and selectivity.
Regioselectivity: The issue of regioselectivity is most pertinent during the synthesis of the substituted quinoline building blocks. The functional group at the 6-position must be installed unambiguously. Classical quinoline syntheses starting from substituted anilines can often lead to mixtures of isomers. nih.gov
Skraup Synthesis: The reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. scispace.com Using 4-substituted anilines (para-substituted) generally directs functionalization to the 6-position of the resulting quinoline with high regioselectivity. For example, starting with p-aminophenol would yield 6-hydroxyquinoline.
Friedländer Annulation: The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov The regiochemical outcome depends on the substitution pattern of the precursors. researchgate.net
C-H Functionalization: Modern transition-metal-catalyzed C-H functionalization offers direct routes to substituted quinolines. However, controlling the site of functionalization (e.g., C2, C3, C5, C8) is a significant challenge, often requiring specific directing groups to achieve the desired C6 substitution. mdpi.comnih.gov
Stereoselectivity: The parent molecule, this compound, is achiral and therefore does not present issues of stereoselectivity. However, stereoselectivity would become a critical consideration in the synthesis of derivatives where chiral centers are introduced. For instance, if the methylene (B1212753) bridge were substituted or if the quinoline ring were partially hydrogenated to a tetrahydroquinoline, a stereocenter would be created, necessitating the use of asymmetric synthetic methods to control the enantiomeric or diastereomeric outcome.
Derivatization Strategies for Structural Modification
Structural modification is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's biological activity, selectivity, and pharmacokinetic properties. For this compound, derivatization strategies focus on three primary areas: the quinoline ring system, the benzonitrile moiety, and the methyleneamino linker.
Introduction of Substituents on the Quinoline Ring System
The quinoline ring is a versatile scaffold that allows for the introduction of a wide array of substituents, which can significantly influence the compound's biological profile. nih.gov The nature and position of these substituents can impact factors such as binding affinity to biological targets and metabolic stability. nih.gov
Common modifications to the quinoline ring include the introduction of:
Halogens: Fluorine, chlorine, and bromine atoms can alter the electronic properties and lipophilicity of the molecule, potentially enhancing its cell permeability and binding interactions.
Alkyl Groups: The addition of methyl or ethyl groups can increase lipophilicity and provide steric bulk, which may improve selectivity for a particular biological target.
Alkoxy Groups: Methoxy (B1213986) and ethoxy groups can act as hydrogen bond acceptors and influence the molecule's solubility and metabolic profile.
The synthesis of these substituted quinoline derivatives often involves starting with appropriately functionalized anilines in classic quinoline syntheses or through post-synthetic modifications of the quinoline core. The choice of substituent and its position on the ring is guided by structure-activity relationship (SAR) studies, which aim to identify the optimal combination for the desired therapeutic effect.
Modifications of the Benzonitrile Moiety
The benzonitrile moiety plays a crucial role in the biological activity of many kinase inhibitors by forming key interactions within the ATP-binding site of the enzyme. google.com However, strategic modifications to this group can lead to improved potency, selectivity, and pharmacokinetic properties.
One common strategy is bioisosteric replacement , where the nitrile group is substituted with another functional group that has similar physical or chemical properties. researchgate.netdrughunter.comcambridgemedchemconsulting.com This can help to overcome liabilities associated with the nitrile group, such as metabolic instability, while maintaining or improving biological activity. drughunter.com Examples of bioisosteres for the nitrile group include other small, electron-withdrawing groups.
Another approach involves the introduction of substituents onto the benzene (B151609) ring of the benzonitrile moiety. Similar to the quinoline ring, the addition of halogens, alkyl, or alkoxy groups can modulate the electronic and steric properties of this part of the molecule, influencing its interaction with the target protein.
The rationale for these modifications is often guided by computational modeling and X-ray crystallography of the compound bound to its target, which can reveal opportunities for optimizing interactions. nih.gov
Diversification at the Methyleneamino Linker
Strategies for diversifying the linker include:
Altering Chain Length: Increasing or decreasing the number of methylene units can change the distance between the two aromatic systems, which can be crucial for optimal binding. nih.govmdpi.com
Modifying Rigidity: Introducing double bonds or incorporating the linker into a cyclic structure can restrict conformational flexibility. This can lead to a more pre-organized conformation for binding, potentially increasing potency and selectivity.
Introducing Functional Groups: The linker can be modified to include other functional groups, such as hydroxyl or carbonyl groups, which can form additional hydrogen bonds with the target protein. researchgate.net The introduction of a piperazine (B1678402) ring as a linker has been shown to provide conformational flexibility and the potential for favorable cation-π interactions. mdpi.com
These modifications are often explored through the synthesis of a library of analogs with different linkers, which are then evaluated for their biological activity to identify the optimal linker for a given target. nih.gov
Rigorous Spectroscopic and Crystallographic Characterization in Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through 1D techniques like ¹H and ¹³C NMR, as well as 2D experiments, the connectivity and chemical environment of each atom can be mapped out.
In the ¹H NMR spectrum of a related quinoline (B57606) derivative, the protons on the aromatic rings typically exhibit signals between 7.0 and 9.0 ppm. The methylene (B1212753) protons (CH₂) linking the quinoline and benzonitrile (B105546) moieties would likely appear as a singlet in a distinct region of the spectrum, providing key structural information. The specific chemical shifts are influenced by the electronic effects of the surrounding functional groups. For instance, the protons on the quinoline ring are deshielded due to the ring's aromaticity and the presence of the nitrogen atom.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. The carbon atoms of the quinoline and benzonitrile rings would resonate in the aromatic region of the spectrum. The nitrile carbon (C≡N) has a characteristic chemical shift, typically found in a specific range, which confirms the presence of this functional group.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further solidifying the structural assignment. These experiments are particularly useful in unambiguously assigning signals in complex aromatic regions. The interaction of quinoline derivatives with each other in solution can lead to concentration-dependent chemical shift changes, which are thought to arise from aromatic stacking interactions. uncw.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-(Quinolin-6-ylmethylamino)benzonitrile
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons (Quinoline & Benzonitrile) | 7.0 - 9.0 | m (multiplet) |
| NH Proton | Variable | s (singlet, broad) |
| CH₂ Protons | ~4.5 | s (singlet) |
| Aromatic Carbons (Quinoline & Benzonitrile) | 110 - 160 | - |
| Nitrile Carbon (C≡N) | 115 - 125 | - |
| CH₂ Carbon | ~45 | - |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. researchgate.netnih.gov This is achieved by measuring the mass-to-charge ratio (m/z) of the ionized compound with very high accuracy.
For this compound (C₁₇H₁₃N₃), the expected exact mass of the molecular ion [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the compound's molecular formula. This high level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.
The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the different parts of the molecule, further corroborating the structure determined by NMR.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z | Mass Error (ppm) |
|---|---|---|---|
| C₁₇H₁₃N₃ | 260.1182 | Typically within ± 5 ppm of calculated | Typically < 5 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.czorgchemboulder.com Different types of chemical bonds vibrate at specific frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint.
For this compound, several characteristic absorption bands would be expected. The N-H stretch of the secondary amine would typically appear as a sharp, medium-intensity band in the region of 3300-3500 cm⁻¹. The C≡N stretch of the nitrile group is a very distinctive and strong absorption, usually found around 2220-2260 cm⁻¹. spectroscopyonline.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group appear just below 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations of the quinoline and benzonitrile rings would produce a series of bands in the 1400-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H (CH₂) | Stretch | < 3000 |
| Nitrile (C≡N) | Stretch | 2220 - 2260 |
| Aromatic C=C and C=N | Stretch | 1400 - 1600 |
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Architecture Determination
Crystal Packing and Intermolecular Interactions (e.g., C-H···π, Hydrogen Bonding)
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent interactions. For this compound, hydrogen bonding involving the secondary amine (N-H) and the nitrogen atoms of the quinoline and/or nitrile groups is expected to play a significant role in the crystal packing.
Conformational Analysis in the Crystalline State
X-ray diffraction analysis reveals the preferred conformation of the molecule in the solid state. This includes the torsional angles between the different parts of the molecule, such as the orientation of the benzonitrile ring relative to the quinoline moiety. The observed conformation is the one that minimizes the steric hindrance and maximizes the favorable intermolecular interactions within the crystal lattice.
UV-Visible Spectroscopy for Electronic Transitions and Absorption Profiles
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. youtube.comsciencepublishinggroup.com The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure.
For this compound, the presence of extended π-systems in the quinoline and benzonitrile rings would result in strong absorptions in the UV region. The specific wavelengths of maximum absorption (λₘₐₓ) are influenced by the extent of conjugation and the presence of auxochromic groups like the amino linkage. The electronic transitions are typically of the π → π* type, which are characteristic of conjugated systems. The absorption spectrum of quinoline and its derivatives has been a subject of interest for understanding their photophysical properties. researchgate.net
Table 4: Expected UV-Visible Absorption Data for this compound
| Solvent | λₘₐₓ (nm) | Type of Transition |
|---|---|---|
| Ethanol/Methanol | Typically in the UV range (200-400 nm) | π → π* |
Comprehensive Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jmchemsci.com It is widely employed to calculate a molecule's properties, including its geometry, vibrational frequencies, and electronic characteristics. jmchemsci.comscirp.org For quinoline-containing compounds, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have proven effective in providing reliable results that correlate well with experimental data. researchgate.netresearchgate.net
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. scirp.org This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy. researchgate.net For a molecule like 3-(Quinolin-6-ylmethylamino)benzonitrile, this would involve finding the most stable conformations of the quinoline (B57606), benzonitrile (B105546), and the linking aminomethyl group. The optimized geometry represents the molecule's most probable structure in the ground state.
Following optimization, vibrational frequency analysis is performed. This calculation serves two main purposes:
Confirmation of a True Minimum: The analysis confirms that the optimized structure is a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. researchgate.net
Prediction of Spectroscopic Data: The calculations yield theoretical vibrational wavenumbers that correspond to infrared (IR) and Raman spectra. researchgate.net These predicted spectra can be compared with experimental data to validate the computational model and aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsions within the quinoline and benzonitrile rings. researchgate.netfrontiersin.org
Table 1: Representative Bond Lengths and Angles from DFT Optimization of Aromatic Systems This table presents typical values for related aromatic structures as determined by DFT calculations and is for illustrative purposes.
| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |
|---|---|---|---|---|---|
| Bond Length | C-C (Aromatic) | 1.39 - 1.42 | Bond Angle | C-C-C (Aromatic) | 118 - 121 |
| Bond Length | C-N (in Quinoline) | 1.32 - 1.38 | Bond Angle | C-N-C (in Quinoline) | 117 - 119 |
| Bond Length | C≡N (Nitrile) | ~1.15 | Bond Angle | C-C≡N (Nitrile) | ~178 |
Note: The data in this table are representative and not specific to this compound.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwuxibiology.com
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy level suggests a greater ability to donate electrons, indicating higher nucleophilicity. youtube.com
LUMO: This orbital is the primary electron acceptor. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting higher electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. uobaghdad.edu.iq Conversely, a large energy gap indicates high stability. scirp.org For conjugated systems like this compound, the HOMO is typically delocalized over the electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. Analyzing the distribution of these orbitals provides insights into the most likely sites for nucleophilic and electrophilic attacks. wuxibiology.comrsc.org
Table 2: Illustrative Frontier Molecular Orbital Energies This table shows example energy values for related heterocyclic compounds to demonstrate typical DFT outputs.
| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Quinoline Derivatives | -6.0 to -6.5 | -1.5 to -2.0 | 4.0 to 4.5 |
Note: The data in this table are representative and not specific to this compound.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for identifying the sites of electrophilic and nucleophilic reactivity. researchgate.net The MEP map uses a color scale to indicate different potential values:
Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs of atoms like nitrogen and oxygen. researchgate.net
Blue: Regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net
Green: Regions of neutral or near-zero potential, often associated with the nonpolar parts of the molecule.
For this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the nitrogen of the nitrile group. Positive potential (blue) would be expected around the hydrogen atom of the secondary amine linker.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jmchemsci.com This simulation is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug candidate with its biological target. nih.gov
The docking process involves placing the optimized 3D structure of the ligand, this compound, into the active site of a target protein. The simulation then explores various possible binding poses and scores them based on a scoring function. This function estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. uobaghdad.edu.iqsemanticscholar.org
Quinoline derivatives have been studied as inhibitors for various biological targets, including kinases (e.g., PI3K/mTOR) and enzymes involved in cell signaling pathways. nih.govnih.gov Docking simulations for this compound against such targets would predict its most stable binding mode within the active site, providing a hypothesis for its mechanism of action. nih.gov
Beyond predicting binding affinity, docking analysis reveals the specific molecular interactions that stabilize the ligand-protein complex. These interactions are critical for understanding the basis of molecular recognition. Key interactions typically identified include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H of the amine linker) and acceptors (like carbonyl oxygen or nitrogen atoms in protein residues).
Hydrophobic Interactions: Occur between the nonpolar aromatic rings of the quinoline and benzonitrile moieties and hydrophobic amino acid residues (e.g., Valine, Leucine, Phenylalanine). nih.gov
Pi-Pi Stacking: Aromatic-aromatic interactions between the flat rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan.
Salt Bridges: Ionic interactions between charged groups, if present.
By identifying the key amino acid residues that form these bonds, researchers can understand the structural requirements for potent activity and can rationally design new derivatives with improved binding and selectivity. nih.govmdpi.com For example, studies on similar quinoline-based inhibitors have identified crucial interactions with residues such as glutamate, lysine, and tryptophan within the active sites of their target proteins. nih.govnih.gov
Table 3: Common Interacting Residues for Quinoline-Based Ligands in Kinase Active Sites This table lists amino acids frequently observed to interact with quinoline-type inhibitors in molecular docking studies.
| Interaction Type | Key Amino Acid Residues |
|---|---|
| Hydrogen Bonding | Glutamic Acid (Glu), Aspartic Acid (Asp), Serine (Ser), Threonine (Thr), Lysine (Lys) |
| Hydrophobic Interactions | Valine (Val), Leucine (Leu), Isoleucine (Ile), Alanine (Ala), Methionine (Met) |
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
QSAR studies are fundamental in medicinal chemistry for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jksus.org This approach helps to identify key molecular descriptors that influence the desired biological effect.
For quinoline derivatives, QSAR models have been successfully developed to predict their activity against various biological targets. These models often utilize a range of descriptors, including steric, electronic, and hydrophobic properties of the molecules. For instance, in studies of quinoline-based inhibitors, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been constructed. nih.govphyschemres.org These models provide detailed 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity.
A typical 3D-QSAR study on quinoline derivatives might yield a model with strong statistical significance, characterized by a high correlation coefficient (r²) and cross-validated correlation coefficient (q²). nih.govresearchgate.net For example, a CoMSIA model for a series of styrylquinoline derivatives showed a q² of 0.68 and an r² of 0.91, indicating a robust predictive model. physchemres.org These models can reliably predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Table 1: Representative Statistical Parameters from 3D-QSAR Studies on Quinoline Derivatives
| Model Type | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Key Descriptors | Reference |
|---|---|---|---|---|---|
| CoMFA | 0.589 | 0.863 | Not Reported | Steric, Electrostatic | nih.gov |
| CoMSIA | 0.636 | 0.866 | Not Reported | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | nih.gov |
| Atom-based 3D-QSAR | 0.79 | 0.96 | Not Reported | Hydrophobic, H-bond Donor, Ionic, Electron Withdrawing | researchgate.net |
This table presents data from studies on various quinoline derivatives to illustrate typical QSAR model performance.
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For quinoline-based compounds, pharmacophore models often include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. nih.govarabjchem.org
A five-point pharmacophore model developed for quinoline derivatives acting as VEGFR-2 inhibitors, for example, consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings (AADRR). arabjchem.org Similarly, a model for quinoline-3-carbonitrile derivatives identified a five-point pharmacophore (ADRRR) as crucial for Tpl2 kinase inhibition. researchgate.net These models are generated by aligning a set of active compounds and extracting the common features responsible for their activity. core.ac.uk The resulting pharmacophore hypothesis can then be used as a 3D query to screen virtual libraries for new potential inhibitors or to guide the design of new molecules that fit the model. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Interactions
While docking studies provide a static picture of how a ligand might bind to a receptor, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the ligand-receptor complex over time. MD simulations have been applied to quinoline derivatives to understand the key interactions that stabilize their binding within the active site of a target protein. nih.govnih.gov
These simulations can track the movement of the ligand and protein atoms over nanoseconds, providing insights into conformational changes and the persistence of crucial interactions, such as hydrogen bonds. For example, MD simulations of a quinoline-based inhibitor in the VEGFR-2 active site demonstrated favorable stability over a 50 ns simulation. nih.gov Analysis of the simulation trajectory can identify key amino acid residues that are critical for maintaining the binding of the inhibitor. nih.govnih.gov Such studies have highlighted the importance of specific residues in forming stable interactions with quinoline-based compounds. nih.gov
Quantum Chemical Descriptors and Reactivity Indices Analysis
Quantum chemical calculations provide a deeper understanding of a molecule's electronic properties, which are crucial for its reactivity and interactions. jksus.org Descriptors derived from methods like Density Functional Theory (DFT) can be used in QSAR models to improve their predictive power.
Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rasayanjournal.co.in Other important descriptors are the molecular electrostatic potential (MESP), which visualizes the charge distribution and helps identify sites for electrophilic and nucleophilic attack, as well as various reactivity indices like electronegativity, hardness, and the electrophilicity index. rasayanjournal.co.in These parameters help in understanding how a molecule like this compound will interact with its biological target on an electronic level. rasayanjournal.co.in
These computational and theoretical approaches provide a multi-faceted understanding of this compound and related compounds, guiding the rational design of new derivatives with improved biological activity.
Investigation of Molecular Interactions and Mechanistic Pathways in Vitro Focused Studies
Target Identification and Engagement Studies
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Reversible vs. Irreversible Inhibition)
Direct experimental studies detailing the enzyme inhibition kinetics and specific mechanism of action for 3-(Quinolin-6-ylmethylamino)benzonitrile are not available in the reviewed literature. However, the structural class to which it belongs—anilino-quinolines and anilino-quinazolines—is well-documented. nih.gov Many compounds in this class function as ATP-competitive inhibitors, binding to the kinase domain of enzymes. nih.goved.ac.uk
The mechanism can be either reversible or irreversible. researchgate.net Irreversible inhibition often involves the formation of a covalent bond with a cysteine residue in the active site of the kinase, a mechanism seen in some second-generation EGFR inhibitors. researchgate.net Whether this compound acts via a reversible or irreversible mechanism has not been experimentally determined.
Receptor Binding Assays and Receptor Subtype Selectivity
Specific receptor binding assay data for this compound is not present in the available scientific literature. Studies on analogous compounds, such as certain quinoline (B57606) derivatives, have been conducted to determine binding affinities and selectivity for various receptor subtypes, for instance, dopamine (B1211576) D2/D3 receptors, but this data cannot be directly extrapolated to the title compound. nih.gov
In Vitro Cellular Pathway Modulation
Modulation of Specific Kinase Activities (e.g., PI3K/mTOR, EGFR, HER-2, DYRK1A/CLK1/CLK4/haspin)
While direct inhibition data for this compound is scarce, its structural components are features of inhibitors targeting several important kinase families.
PI3K/mTOR: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in cancer. mdpi.commdpi.com A series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides, which share the quinolin-6-yl moiety, have been identified as potent dual inhibitors of PI3K and mTOR. nih.gov For example, one compound from this series demonstrated significant inhibition of Class I PI3Ks and mTOR at low nanomolar levels. nih.gov However, no such data has been published for this compound.
EGFR & HER-2: The quinoline and quinazoline (B50416) scaffolds are central to many inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). researchgate.netnih.gov Research into isoquinoline-tethered quinazoline derivatives has shown high selectivity for HER-2 over EGFR. nih.gov Similarly, 4-anilino-3-quinolinecarbonitrile derivatives have been optimized as potent inhibitors of Src kinase, a non-receptor tyrosine kinase, with some analogues showing IC50 values in the low nanomolar range. nih.gov Despite these associations with related structures, the specific inhibitory activity of this compound against EGFR or HER-2 has not been reported.
DYRK1A/CLK1/CLK4/haspin: This group of kinases is involved in the regulation of cellular processes including gene splicing and cell cycle progression. nih.gov Certain 6-arylquinazolin-4-amines have been identified as potent inhibitors of DYRK1A and CLK4. nih.gov Additionally, compounds with a 3H-pyrazolo[4,3-f]quinoline scaffold have been shown to potently inhibit haspin kinase, with some derivatives achieving IC50 values as low as 14 nM. researchgate.netnih.gov There is no published evidence to confirm if this compound has activity against these kinases.
Table 1: Kinase Inhibition Data for Structurally Related Quinoline Derivatives
| Compound Class | Target Kinase(s) | Reported Potency (IC50) | Source |
|---|---|---|---|
| 4-Anilino-3-quinolinecarbonitriles | Src Kinase | 1.2 nM (for analogue 31a) | nih.gov |
| N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides | PI3K/mTOR | Potent at low nanomolar levels | nih.gov |
| 3H-pyrazolo[4,3-f]quinolines | Haspin Kinase | 14 nM (for analogue HSD972) | nih.gov |
Note: This table presents data for compounds structurally related to this compound. No direct inhibition data for the title compound is available.
Impact on Chaperone Protein Function (e.g., Grp78)
Glucose-regulated protein 78 (GRP78), also known as BiP, is a key chaperone protein in the endoplasmic reticulum that plays a crucial role in the unfolded protein response (UPR) and protecting cells from stress. nih.govnih.gov Overexpression of GRP78 is observed in various cancer cells, making it a therapeutic target. nih.gov Some studies have shown that GRP78 can interact with signaling proteins to activate the PI3K/Akt/mTOR pathway. mdpi.com While novel hydroxyquinoline analogs have been developed as GRP78 inhibitors, there is no research available that investigates the interaction between this compound and GRP78 or its impact on chaperone function. nih.gov
Influence on DNA Synthesis and Cell Division Mechanisms
The modulation of kinases such as EGFR, PI3K, and haspin by various inhibitors directly impacts cell cycle progression and DNA synthesis. nih.govmdpi.com For example, inhibition of haspin kinase, which is required for proper mitosis, can lead to a G2/M cell cycle arrest. nih.gov Potent inhibitors of Src kinase have been shown to inhibit Src-dependent cell proliferation. nih.gov However, no in vitro studies have been published that specifically measure the effect of this compound on DNA synthesis or cell division mechanisms.
In Vitro Selectivity Profiling Against Related Biological Targets
Comprehensive in vitro selectivity profiling is a critical step in drug discovery to understand a compound's specificity and potential off-target effects. This process typically involves screening the compound against a panel of related biological targets, such as a broad range of kinases or other enzyme families. However, a thorough review of published scientific literature and databases did not yield a specific selectivity profile for this compound.
Compounds with similar structural motifs, such as quinoline and benzonitrile (B105546) cores, have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDK) and Src kinase. For instance, other quinoline-based compounds have been evaluated for their inhibitory activity against CDK8/19. However, without direct experimental data, the selectivity of this compound against a panel of related kinases or other biological targets remains uncharacterized in publicly accessible research.
To provide a comprehensive understanding, a hypothetical representation of a selectivity profile is presented in the table below. It is crucial to note that this table is for illustrative purposes only and is not based on experimental results for this compound.
| Target | Inhibition (%) at 1 µM |
|---|---|
| Target X | Data Not Available |
| Target Y | Data Not Available |
| Target Z | Data Not Available |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Substituents on the Benzonitrile (B105546) Moiety on Molecular Interactions
The benzonitrile portion of 3-(Quinolin-6-ylmethylamino)benzonitrile plays a crucial role in its interaction with biological targets. The electronic properties of the cyano group and the steric and lipophilic nature of any additional substituents on the aromatic ring can significantly influence binding affinity and selectivity.
Electronic Effects of Cyano Group and Aromatic Substitutions
The cyano (-CN) group is a potent electron-withdrawing group, a property that significantly influences the electronic landscape of the benzonitrile ring. This electronic pull can be critical for forming specific interactions within a protein's binding pocket. For instance, in many kinase inhibitors, the nitrile group can act as a hydrogen bond acceptor, forming a key interaction with the hinge region of the kinase.
The position of the cyano group on the benzonitrile ring is also a critical determinant of activity. While the target compound features a meta-cyano group, studies on analogous structures have shown that the placement of electron-withdrawing groups can drastically alter biological activity. For example, in a series of 4-anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors, the replacement of a substituted aniline (B41778) moiety with benzonitrile led to a reduction in activity on both EGFR and HER2 kinases, suggesting that the electronic distribution provided by the benzonitrile was not optimal for binding to these specific targets. nih.gov
The introduction of other substituents on the benzonitrile ring can further modulate the electronic properties. Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions can fine-tune the charge distribution and hydrogen bonding potential of the entire moiety.
Steric and Lipophilicity Contributions
Beyond electronics, the size, shape, and fat-loving (lipophilic) nature of substituents on the benzonitrile ring are pivotal. Steric hindrance, the physical blocking of a binding site by a bulky group, can prevent the molecule from adopting the correct orientation for optimal interaction. Conversely, a well-placed substituent can enhance binding by fitting into a specific hydrophobic pocket.
In the context of this compound, adding lipophilic groups to the benzonitrile ring could potentially enhance its affinity for a hydrophobic sub-pocket in its target protein. However, a careful balance must be struck, as excessive lipophilicity can lead to poor solubility and non-specific binding.
Role of the Quinoline (B57606) Core Modifications on Target Binding and Selectivity
The quinoline scaffold is a "privileged" structure in medicinal chemistry, found in numerous approved drugs. mit.edu Its rigid, planar structure provides a foundation for presenting key interacting groups in a defined spatial orientation. Modifications to this core can profoundly impact target binding and selectivity.
Substituent Effects at Quinoline Ring Positions (e.g., C-2, C-3, C-6, C-8)
The placement of substituents on the quinoline ring allows for the exploration of different regions of the target's binding site. For instance, in a series of 4-anilino-3-cyanobenzo[g]quinolines, which are structurally related to our compound of interest, substitutions at the 7- and 8-positions with alkoxy groups were found to be optimal for Src kinase inhibition. nih.gov This suggests that these positions are oriented towards a region of the kinase where such groups can make favorable interactions.
While the target compound is substituted at the 6-position via a methyleneamino linker, other positions on the quinoline ring are available for modification to enhance activity or selectivity. For example, in a series of quinoline-based c-Met inhibitors, modifications at the C-3 and C-6 positions were explored to improve the pharmacokinetic profile and reduce off-target effects. nih.gov
The following table summarizes the general impact of substitutions at various positions of the quinoline ring based on literature for related kinase inhibitors:
| Quinoline Position | General Impact of Substitution | Rationale |
| C-2 | Can influence selectivity and potency. Often directed towards the solvent-exposed region. | May allow for the introduction of solubility-enhancing groups or vectors for further interactions. |
| C-3 | Modifications can improve pharmacokinetic properties and reduce off-target effects. | Can be used to modulate the overall shape and polarity of the molecule. |
| C-6 | Often a key attachment point for linkers to other pharmacophores. Substituents here can interact with the protein surface. | As seen in the target compound, this position allows for extension into other binding pockets. |
| C-8 | Can be critical for activity, often pointing towards a specific pocket in the binding site. | Substituents at this position can significantly impact binding affinity. |
Influence of Nitrogen Atom Position and Protonation State
The nitrogen atom in the quinoline ring is a key feature, often acting as a hydrogen bond acceptor in interactions with the hinge region of kinases. Its basicity, and therefore its protonation state at physiological pH, is a critical factor for target engagement.
The pKa of the quinoline nitrogen, which is a measure of its basicity, can be modulated by the electronic effects of substituents on the ring. A study on 4-aminoquinolines demonstrated a correlation between the pKa of the quinoline nitrogen and the Hammett constant (a measure of the electronic effect) of substituents at the 7-position. researchgate.net This highlights the ability to fine-tune the basicity of the nitrogen through chemical modification.
A more basic nitrogen will be more readily protonated, which can be advantageous if a positive charge is required for a strong ionic interaction with a negatively charged amino acid residue (e.g., aspartate or glutamate) in the binding site. Conversely, a less basic nitrogen may be favored if a neutral hydrogen bond acceptor is required. Therefore, the optimal protonation state is target-dependent.
Conformation and Flexibility of the Methyleneamino Linker on Binding
The methyleneamino linker connecting the quinoline and benzonitrile moieties provides a degree of conformational flexibility, allowing the two aromatic systems to adopt an optimal orientation for binding. The length and composition of this linker are critical for achieving the correct geometry to span the distance between two interaction points within the binding site.
Computational modeling and structural biology techniques, such as X-ray crystallography, are invaluable tools for understanding the preferred conformations of such linkers when bound to their target. These studies can reveal the key dihedral angles and the extent to which the linker can rotate, providing crucial information for the design of more rigid and potent analogs.
Rational Design Principles for Optimized Analogues based on SAR Data
The rational design of optimized analogues of this compound is guided by a thorough understanding of its structure-activity relationship (SAR). This involves systematically modifying different parts of the molecule and assessing the impact of these changes on its biological activity. Key areas of modification include the quinoline ring, the benzonitrile ring, and the methylamino linker.
Table 1: Structure-Activity Relationship of this compound Analogues
| Modification Site | Substitution | Effect on Activity | Rationale |
| Quinoline Ring (Position 4) | Introduction of a 4-anilino group | Can increase potency | The anilino group can form additional hydrogen bonds and hydrophobic interactions within the kinase hinge region. |
| Quinoline Ring (Positions 6 & 7) | Methoxy (B1213986) or other electron-donating groups | Generally favorable | Electron-donating groups can enhance the electron density of the quinoline ring system, potentially improving binding affinity. arabjchem.org |
| Quinoline Ring (Position 7) | Bulkypropoxy groups (e.g., 3-(morpholin-4-yl)propoxy) | Increased inhibition of Src kinase | The extended and flexible nature of this group can access and interact with specific sub-pockets in the kinase domain. |
| Benzonitrile Ring | Substitution with electron-withdrawing groups | Can positively contribute to inhibitory activity | Electron-withdrawing groups can modulate the electronic properties of the benzonitrile ring, influencing its interaction with the target. researchgate.net |
| Methylamino Linker | Alteration of linker length or rigidity | Can significantly impact potency | The linker's geometry is crucial for correctly positioning the quinoline and benzonitrile moieties within the ATP-binding site. |
Research into related quinoline-based kinase inhibitors has provided valuable insights that can be extrapolated to the design of this compound analogues. For instance, studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors revealed that optimization of the C-4 anilino substituent and the introduction of a 3-(morpholin-4-yl)propoxy group at the C-7 position led to a significant increase in both enzymatic and cell-based activity. Specifically, the replacement of a methoxy group with the more extended propoxy group was found to be optimal over shorter or longer linkers, highlighting the importance of the linker's length in achieving potent inhibition.
Furthermore, general principles derived from quantitative structure-activity relationship (QSAR) studies on broader classes of quinoline derivatives can inform the design strategy. For example, in the context of VEGFR-2 inhibitors, it has been observed that electron-donating groups at the 6th and 7th positions of the quinoline ring are favorable for activity. arabjchem.org Conversely, for Tpl2 kinase inhibition, the inclusion of hydrophobic substituents, hydrogen bond donating groups, and electron-withdrawing groups has been shown to enhance inhibitory potency. researchgate.net These findings suggest that the optimal substitution pattern on the quinoline and benzonitrile rings of this compound will likely be target-dependent.
Comparison with Known Ligands and Pharmacophore Overlays
To further refine the design of novel analogues and to understand the binding mode of this compound, it is instructive to compare its structural features with those of known kinase inhibitors and to develop pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
Pharmacophore models for various classes of quinoline-based kinase inhibitors consistently highlight the importance of several key features, all of which are present in the structure of this compound:
Hydrogen Bond Acceptor: The nitrogen atom within the quinoline ring is a critical hydrogen bond acceptor, often interacting with the hinge region of the kinase domain. This interaction is a hallmark of many Type I and Type II kinase inhibitors.
Aromatic Rings: Both the quinoline and benzonitrile rings serve as hydrophobic moieties that can engage in π-π stacking and other non-polar interactions with hydrophobic residues in the ATP-binding pocket.
Hydrogen Bond Donor: The secondary amine in the methylamino linker can act as a hydrogen bond donor, forming an additional anchoring point with the target protein.
Table 2: Key Pharmacophoric Features of Quinoline-Based Kinase Inhibitors
| Pharmacophoric Feature | Corresponding Moiety in this compound | Role in Binding |
| Hydrogen Bond Acceptor | Quinoline Nitrogen | Interaction with the kinase hinge region |
| Aromatic/Hydrophobic Group 1 | Quinoline Ring System | Hydrophobic interactions, π-π stacking |
| Aromatic/Hydrophobic Group 2 | Benzonitrile Ring | Hydrophobic interactions, π-π stacking |
| Hydrogen Bond Donor | Methylamino Linker (N-H) | Additional hydrogen bonding with the target |
A five-point pharmacophore model developed for a series of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. arabjchem.org Similarly, a pharmacophore model for quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors also identified a combination of hydrogen bond donors, acceptors, and aromatic/hydrophobic regions as crucial for activity. researchgate.net
When overlaid with the pharmacophore models of known, potent kinase inhibitors, the structure of this compound would likely show a high degree of feature alignment. For example, in the context of VEGFR-2 inhibition, the quinoline nitrogen could mimic the hydrogen bond accepting feature of the core heterocycle of established inhibitors, while the benzonitrile moiety would occupy a hydrophobic pocket. The precise spatial arrangement of these features, dictated by the methylamino linker, is critical for achieving a high-affinity interaction.
Strategic Applications in Chemical Biology and Early Stage Drug Discovery Research
Utility as Chemical Probes for Biological System Investigations
Due to the lack of specific studies on 3-(Quinolin-6-ylmethylamino)benzonitrile, its direct application as a chemical probe has not been reported. However, the quinoline (B57606) moiety is a common feature in fluorescent probes for bio-imaging applications. The aromatic and heterocyclic nature of the quinoline ring system can confer favorable photophysical properties, which can be modulated by the attachment of different functional groups. In principle, the this compound structure could be investigated for its potential as a scaffold for developing novel chemical probes. Further research would be required to determine if this compound possesses any intrinsic fluorescence or if it can be modified to create probes for specific biological targets or cellular environments.
Identification as Lead Compounds for Further Optimization
The journey of a drug from initial discovery to clinical application often begins with the identification of a "lead compound"—a molecule that shows promising biological activity but may require chemical modifications to enhance its efficacy, selectivity, and pharmacokinetic properties. nih.gov While there is no direct evidence of this compound being identified as a lead compound in a specific drug discovery program, its constituent parts are prevalent in molecules that have served as leads.
For instance, various quinoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial targets in cancer therapy. The general structure of a kinase inhibitor often involves a heterocyclic core (like quinoline) that anchors the molecule in the ATP-binding pocket of the enzyme, with side chains that provide additional interactions and selectivity. The benzonitrile (B105546) group, in particular, is a common feature in many kinase inhibitors, where it can act as a hydrogen bond acceptor.
Should this compound exhibit even modest activity in a biological screen, its structure would be amenable to lead optimization. Medicinal chemists could systematically modify the quinoline ring, the benzonitrile position, and the linker to improve its biological profile. The following table outlines potential modifications that could be explored in a lead optimization campaign.
| Molecular Component | Potential Modifications for Optimization | Rationale for Modification |
| Quinoline Ring | Substitution at various positions with groups like halogens, alkyls, alkoxys, or aminos. | To enhance binding affinity, selectivity, and metabolic stability. |
| Methylamino Linker | Altering the linker length, rigidity, or replacing it with other functional groups (e.g., amide, ether). | To optimize the spatial orientation of the quinoline and benzonitrile moieties for better target engagement. |
| Benzonitrile Group | Shifting the cyano group to the ortho or para position; replacing it with other electron-withdrawing groups. | To explore different interactions within the target's binding site and modulate electronic properties. |
Role as a Privileged Scaffold for Designing Novel Bioactive Molecules
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of new drugs. chemijournal.comarchive.org The quinoline ring system is widely recognized as a privileged scaffold due to its presence in a diverse range of biologically active compounds, including antimalarials, anticancer agents, and antibacterials. chemijournal.comarchive.org
Exploration in Target Validation Studies
Target validation is a critical step in the drug discovery process that aims to confirm that a specific biological target is directly involved in a disease process and that modulating its activity is likely to have a therapeutic effect. Small molecules are valuable tools in this process. While there are no published studies using this compound for target validation, a compound with this structure could theoretically be employed for such purposes if it were found to be a potent and selective modulator of a particular target.
For instance, if this compound was identified as a selective inhibitor of a specific enzyme, it could be used in cell-based assays and animal models to probe the physiological consequences of inhibiting that enzyme. This would help to validate the enzyme as a viable drug target for a particular disease.
Application in Fragment-Based Drug Discovery (FBDD) or Virtual Screening Libraries
Fragment-Based Drug Discovery (FBDD) is a method that starts with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. google.com These fragments are then grown or linked together to create more potent lead compounds. The structural components of this compound—the quinoline, aminobenzonitrile, and even smaller substructures—could be considered as potential fragments for inclusion in FBDD libraries.
Similarly, in virtual screening, large libraries of chemical compounds are computationally docked into the binding site of a target protein to predict their binding affinity. Compounds with favorable predicted binding are then selected for experimental testing. Due to the known bioactivity of the quinoline scaffold, this compound and its virtual derivatives would be logical candidates for inclusion in such in silico screening libraries. The table below illustrates how the fragments within this compound could be utilized in FBDD.
| Fragment from this compound | Potential Utility in FBDD |
| Quinoline | A common starting fragment known to interact with various enzyme active sites, particularly ATP-binding pockets of kinases. |
| 3-Aminobenzonitrile (B145674) | Can serve as a fragment that explores interactions through its amino and cyano groups, which can act as hydrogen bond donors and acceptors, respectively. |
| 6-Methylquinoline | A simple substituted quinoline fragment that can be used to probe specific pockets within a binding site. |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity
The accessibility of 3-(Quinolin-6-ylmethylamino)benzonitrile and a diverse library of its analogs is fundamental for comprehensive biological evaluation. Future research should focus on developing efficient, scalable, and versatile synthetic routes. Key strategies could include reductive amination between quinoline-6-carbaldehyde (B1297982) and 3-aminobenzonitrile (B145674) or the nucleophilic substitution of 6-(halomethyl)quinolines with 3-aminobenzonitrile. sigmaaldrich.comchemicalbook.com The exploration of flow chemistry and microwave-assisted synthesis could offer significant advantages in terms of reaction speed, yield, and purification efficiency, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies.
Table 1: Comparison of Potential Synthetic Routes
| Methodology | Starting Materials | Potential Advantages | Potential Challenges |
| Reductive Amination | Quinoline-6-carbaldehyde, 3-Aminobenzonitrile | High convergence, mild reaction conditions, readily available starting materials. | Potential for over-alkylation or side reactions depending on the reducing agent. |
| Nucleophilic Substitution | 6-(Bromomethyl)quinoline (B12639), 3-Aminobenzonitrile | Direct bond formation, straightforward procedure. | Lability of the halomethyl intermediate, potential for competing reactions. |
| Buchwald-Hartwig Amination | 6-Bromoquinoline, 3-(Aminomethyl)benzonitrile | Broad substrate scope, high functional group tolerance. | Requires palladium catalyst and specific ligands, potentially higher cost. |
Deeper Mechanistic Insights into Molecular Interactions via Advanced Biophysical Techniques
Understanding how this compound interacts with its biological target(s) at a molecular level is crucial. A suite of advanced biophysical techniques should be employed to characterize these interactions. Techniques such as Surface Plasmon Resonance (SPR) can provide real-time kinetics of binding (association and dissociation rates), while Isothermal Titration Calorimetry (ITC) can determine the thermodynamic signature of the binding event (enthalpy and entropy). For high-resolution structural information, X-ray crystallography or cryo-electron microscopy (cryo-EM) could be used to solve the structure of the compound in complex with its target protein, revealing specific atomic contacts and guiding further rational design.
Table 2: Application of Biophysical Techniques
| Technique | Information Gained | Application to this compound |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff) | Quantifying the binding strength and residence time at a putative target protein. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Characterizing the thermodynamic driving forces of the molecular interaction. |
| Nuclear Magnetic Resonance (NMR) | Structural dynamics, binding site mapping | Identifying the specific amino acid residues on the target protein that interact with the compound. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex | Visualizing the precise binding mode and key interactions to guide structure-based design. |
Expansion of SAR Studies to Novel Structural Spaces
Systematic exploration of the structure-activity relationship (SAR) is essential for optimizing the potency, selectivity, and pharmacokinetic properties of this compound. This involves synthetically modifying different parts of the molecule—the quinoline (B57606) core, the aminomethyl linker, and the benzonitrile (B105546) ring—and assessing the impact on biological activity. For instance, substitution at various positions of the quinoline ring could probe for additional binding pockets, while altering the linker length or rigidity could optimize the vector and orientation of the two aromatic systems. The nitrile group on the benzonitrile ring could be repositioned or replaced with other electron-withdrawing groups to fine-tune electronic and binding properties.
Table 3: Proposed SAR Exploration Strategy
| Molecular Region | Proposed Modifications | Rationale |
| Quinoline Core | Introduction of substituents (e.g., -F, -Cl, -CH3, -OCH3) at positions 2, 4, 7, and 8. | To probe for steric and electronic effects on target binding and to modulate metabolic stability. |
| Aminomethyl Linker | Varying linker length (e.g., ethylamine), introducing rigidity (e.g., cyclopropyl), replacing the amine (e.g., ether, amide). | To optimize the spatial arrangement between the quinoline and benzonitrile moieties for ideal target engagement. |
| Benzonitrile Ring | Shifting the nitrile group (ortho-, para- positions), replacing the nitrile (e.g., -SO2Me, -CF3, -COOH). | To explore different hydrogen bonding patterns and to modulate physicochemical properties like solubility and polarity. |
Exploration of Polypharmacology and Multi-Target Modulators
Many effective drugs exert their therapeutic effects by interacting with multiple targets, a concept known as polypharmacology. The quinoline scaffold is known to interact with a wide range of biological targets, particularly protein kinases. researchgate.net Future research should investigate the potential of this compound to act as a multi-target modulator. Kinase profiling assays against a broad panel of human kinases could reveal a unique selectivity profile, potentially identifying a set of co-targeted kinases that are relevant to a specific disease pathway, such as cancer or inflammation. This approach could lead to the development of more effective therapies with improved efficacy and a lower likelihood of acquired resistance.
Computational Chemistry Advancements in Predicting Biological Activity and Selectivity
Computational chemistry offers powerful tools to accelerate the drug discovery process. Molecular docking simulations can predict the preferred binding pose of this compound within the active site of various potential targets. Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted binding pose over time and to calculate binding free energies. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed as more analogs are synthesized and tested, creating a predictive model that correlates structural features with biological activity to guide the design of more potent compounds. researchgate.net
Table 4: Computational Methods in Drug Design
| Method | Purpose | Application |
| Molecular Docking | Predict binding mode and score potential affinity. | Screen a virtual library of targets for plausible interactions with the compound. |
| Molecular Dynamics (MD) | Simulate the motion and stability of the ligand-protein complex. | Validate docking poses and analyze dynamic interactions over time. |
| Free Energy Perturbation (FEP) | Calculate relative binding affinities of analogs. | Accurately predict the potency of new designs before synthesis. |
| QSAR Modeling | Correlate chemical structure with biological activity. | Build predictive models to prioritize the synthesis of novel, highly active analogs. |
Integration with AI/Machine Learning for De Novo Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govresearchgate.net Generative AI models can be trained on the structural features of this compound and other known bioactive molecules to design novel compounds (de novo design) with optimized properties. frontiersin.org Predictive ML models can be built to forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for virtual compounds, allowing for early-stage deselection of candidates with unfavorable properties. researchgate.netmdpi.com This integration of AI/ML can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources while increasing the probability of success. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
